molecular formula C12H12ClNO2 B8608702 1-Chloro-6-(2-methoxyethoxy)isoquinoline

1-Chloro-6-(2-methoxyethoxy)isoquinoline

Cat. No. B8608702
M. Wt: 237.68 g/mol
InChI Key: VHTUDWKAUOWDHA-UHFFFAOYSA-N
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Patent
US07205314B2

Procedure details

To 6-(2-methoxyethoxy)isoquinolin-1-ol (3.15 g, 14.4 mmol) was added phosphorus trichloride (70 mL) under nitrogen atmosphere. The mixture was heated at reflux giving a nearly opaque brown solution. After 2 h at reflux, the solution was concentrated in vacuo until 20 mL remained and poured onto ice water (100 mL). The pH of the resulting mixture was adjusted to 6.5 with the addition of solid potassium carbonate and extracted with dichloromethane (3×100 mL). The combined organic layers were washed with water (50 mL) and brine (50 mL) and concentrated in vacuo. The resulting tan solid was taken up in dichloromethane, adsorbed on silica gel and purified by flash chromatography (gradient:hexane/ethyl acetate, 60:40→40:60) to give, after drying in vacuo, 2.73 g (80% yield) of the title compound as a pale yellow solid. MS(AP+), 238 (100, M++1), 202 (33), 179 (33).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](O)=[N:11][CH:10]=[CH:9]2.P(Cl)(Cl)[Cl:18]>>[Cl:18][C:12]1[C:13]2[C:8](=[CH:7][C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[CH:15][CH:14]=2)[CH:9]=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
COCCOC=1C=C2C=CN=C(C2=CC1)O
Name
Quantity
70 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
giving a nearly opaque brown solution
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at reflux
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo until 20 mL
ADDITION
Type
ADDITION
Details
poured onto ice water (100 mL)
ADDITION
Type
ADDITION
Details
The pH of the resulting mixture was adjusted to 6.5 with the addition of solid potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (50 mL) and brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (gradient:hexane/ethyl acetate, 60:40→40:60)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.